REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([SH:19])=[CH:15][CH:14]=1.CC(C)([O-])C.[K+].O>CS(C)=O>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([S:19][C:16]2[CH:17]=[CH:18][C:13]([NH2:12])=[CH:14][CH:15]=2)=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
7.51 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with ether (2×200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with 2N sodium hydroxide (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |